Product packaging for Dicobalt diphosphate(Cat. No.:CAS No. 14640-56-3)

Dicobalt diphosphate

Cat. No.: B085276
CAS No.: 14640-56-3
M. Wt: 291.81 g/mol
InChI Key: JECJVZVHLPZRNM-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Dicobalt diphosphate (Co₂P₂O₇) is an inorganic compound with significant research value, particularly in the field of advanced energy storage. Its structure features CoO₆ coordination octahedra and P₂O₇ diphosphate groups, forming a versatile open-framework architecture . This structure is foundational to its primary application in developing high-performance electrode materials for supercapacitors and batteries . Research demonstrates that cobalt-based phosphates and pyrophosphates offer excellent stability and the P₂O₇ anion provides abundant pathways for ion movement, leading to rapid charge and discharge cycles . This makes this compound a promising candidate for improving the energy density and longevity of next-generation energy storage devices . Beyond electrochemistry, its structured framework is also relevant in catalysis and as a model compound in solid-state chemistry and crystallography studies . The compound can be synthesized via several methods, with the hydrothermal technique being prominent for producing materials with high homogeneity and controlled particle morphology, which are critical for reproducible research outcomes . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Co2O7P2 B085276 Dicobalt diphosphate CAS No. 14640-56-3

Properties

CAS No.

14640-56-3

Molecular Formula

Co2O7P2

Molecular Weight

291.81 g/mol

IUPAC Name

cobalt(2+);phosphonato phosphate

InChI

InChI=1S/2Co.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4

InChI Key

JECJVZVHLPZRNM-UHFFFAOYSA-J

SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Co+2].[Co+2]

Canonical SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Co+2].[Co+2]

Other CAS No.

14640-56-3

Pictograms

Irritant; Health Hazard; Environmental Hazard

Synonyms

dicobalt diphosphate

Origin of Product

United States

Advanced Synthesis Methodologies for Dicobalt Diphosphate Compounds

Hydrothermal Synthesis Techniques for Dicobalt Diphosphates

Hydrothermal synthesis is a versatile method that utilizes water or other solvents as a medium under elevated temperature and pressure to facilitate the dissolution of precursors and subsequent crystallization of the desired product. encyclopedia.pub This technique generally allows for the formation of well-crystallized products at lower temperatures compared to solid-state methods. researchgate.net For cobalt phosphates, hydrothermal routes offer excellent control over the particle size and morphology of the resulting materials. researchgate.net

The selection of precursors and the fine-tuning of reaction parameters such as temperature, duration, and pH are crucial for targeting specific phases of dicobalt phosphates. A variety of cobalt and phosphorus sources can be employed, and the conditions are tailored to achieve the desired product. For instance, the synthesis of a dicobalt lead phosphate (B84403) hydrate (B1144303) was achieved by reacting lead(II) nitrate, metallic cobalt, and phosphoric acid in a 1:3:3 molar ratio at 473 K (200 °C) for three days. iucr.org Similarly, cobalt-doped hydroxyapatite (B223615) nanoparticles have been synthesized hydrothermally at 200°C for 8 hours using cobalt nitrate, calcium nitrate, and diammonium hydrogen phosphate as precursors. iust.ac.ir

The synthesis of layered cobalt phosphates, analogous to nickel and magnesium variants, can be achieved through the reaction of a cobalt salt like cobalt chloride with phosphoric acid and a mineralizer such as sodium hydroxide (B78521) at temperatures around 150-170 °C. acs.org The specific phase obtained is highly sensitive to the reaction temperature and the ratio of starting materials. acs.org

Target CompoundCobalt PrecursorPhosphorus PrecursorOther PrecursorsTemperatureTimeReference
Co₂Pb(HPO₄)(PO₄)OH·H₂OMetallic CobaltPhosphoric acid (85 wt%)Pb(NO₃)₂200 °C (473 K)3 days iucr.org
Cobalt-doped HydroxyapatiteCo(NO₃)₂·6H₂O(NH₄)₂HPO₄Ca(NO₃)₂·4H₂O200 °C8 hours iust.ac.ir
Layered Cobalt PhosphateCoCl₂·6H₂OPhosphoric acid (85%)NaOH~170 °CNot Specified acs.org
Cobalt Phosphate HydrateNot SpecifiedNot SpecifiedUrea (B33335)Not SpecifiedNot Specified researchgate.net

Achieving high crystallinity and phase purity in hydrothermal synthesis requires precise control over reaction parameters. The temperature, in particular, plays a significant role. In the synthesis of Co₂P₂O₇/carbon nanofiber composites, materials prepared via a hydrothermal process followed by calcination showed that increasing the calcination temperature from 400 °C to 800 °C resulted in higher crystallinity, transitioning from an amorphous phase to a well-defined monoclinic structure. mdpi.com

The choice of precursors and additives can also direct the formation of specific crystal structures and morphologies. scielo.br In the hydrothermal synthesis of cobalt phosphate hydrates, adjusting the amount of urea in the reaction mixture was found to influence the resulting phase, enabling a transformation from micron-sheet cobalt phosphate tetrahydrate to weakly crystallized cobalt phosphate octahydrate. researchgate.net This demonstrates that additives can modify the local reaction environment (e.g., pH), thereby controlling the crystallization pathway and the final product's characteristics. The duration of the hydrothermal treatment and the subsequent cooling rate are also key factors that can be optimized to improve crystal quality and ensure phase purity.

Solid-State Reaction Approaches for Dicobalt Phosphates

Solid-state reaction, often referred to as the ceramic method, is a conventional and widely adopted technique for synthesizing polycrystalline materials, including various cobalt phosphates. researchgate.net The method involves intimately mixing powdered precursors and heating them at high temperatures for extended periods to allow for diffusion and reaction in the solid state.

High-temperature protocols for solid-state synthesis typically involve multiple heating and grinding steps to ensure homogeneity and complete reaction. The synthesis of complex dicobalt phosphates like Na₂Co₂Fe(PO₄)₃, SrCo₂Fe(PO₄)₃, and BaCo₂Fe(PO₄)₃ exemplifies this approach. nih.govscirp.orgiucr.orgiucr.org The process generally begins by mixing stoichiometric amounts of precursors, such as carbonates or nitrates of the metals and a phosphate source like ammonium (B1175870) dihydrogen phosphate or phosphoric acid. nih.govscirp.orgiucr.orgiucr.org The mixture undergoes a series of heat treatments at intermediate temperatures (e.g., up to 873 K or 600 °C) with intermittent grinding to promote reactivity. nih.goviucr.org Subsequently, the mixture is heated to its melting point, which can be as high as 1343 K (1070 °C), followed by a slow cooling process (e.g., 5 K/h) to facilitate the growth of well-defined crystals. nih.goviucr.org In other preparations, such as for Co₂P₂O₇ on carbon supports, a high-temperature annealing or pyrolysis step, often around 800-900 °C, is used to crystallize the phosphate phase. acs.orgnih.govsci-hub.se

Target CompoundPrecursorsFinal TemperatureKey Process StepsReference
Na₂Co₂Fe(PO₄)₃Na₂CO₃, CoCO₃, Fe₂O₃, H₃PO₄1000 K (727 °C)Heat treatments up to 873 K, melt, slow cool (5 K/h) iucr.orgiucr.org
SrCo₂Fe(PO₄)₃Sr(NO₃)₂, Co(NO₃)₂, Fe(NO₃)₃, NH₄H₂PO₄1343 K (1070 °C)Heat treatments up to 873 K, melt, slow cool (5 K/h) nih.gov
BaCo₂Fe(PO₄)₃Ba(NO₃)₂, (CH₃COO)₂Co, Fe(NO₃)₃, (NH₄)₂HPO₄1246 K (973 °C)Heat treatments up to 873 K, melt, slow cool (5 K/h) scirp.org
Co₂P₂O₇/C NRsCo(CO₃)₀.₅(OH)·0.11H₂O, Phytic Acid800 °CStirring at 60 °C, drying, then annealing in Ar acs.orgnih.gov

The stoichiometry of the precursor mixture is a fundamental parameter in solid-state synthesis, as it directly dictates the composition of the target phase. For compounds with a defined formula, such as Na₂Co₂Fe(PO₄)₃, starting with a stoichiometric molar ratio of the precursors is essential for obtaining a phase-pure product. nih.govscirp.orgiucr.orgiucr.org

Beyond initial stoichiometry, the reaction conditions must be carefully optimized. Intermediate grinding between heat treatments is crucial for breaking up agglomerates, increasing the contact area between reactants, and ensuring a homogeneous mixture, which accelerates the diffusion-limited reactions. The final cooling step is also critical; slow cooling from the molten state allows for the nucleation and growth of large, high-quality crystals and helps prevent the formation of amorphous phases or the quenching of high-temperature polymorphs. nih.goviucr.org The choice of crucible material, typically platinum, is also important to avoid reactions with the container at high temperatures. iucr.org For more complex systems like high-entropy phosphates, modern data-driven strategies are being employed to efficiently explore and optimize compositions, moving beyond simple stoichiometric ratios to discover novel single-phase materials. chemrxiv.orgsynthical.com

Emerging Synthesis Strategies for Dicobalt Phosphate Analogues

Research into dicobalt phosphates and their analogues continues to drive the development of novel synthesis methodologies that offer improved control, milder conditions, or access to unique nanostructures.

Template-Assisted and In-Situ Methods: These strategies utilize scaffolds or reactive templates to guide the formation of the final material. For example, Co₂P₂O₇ nanocrystals have been synthesized on nitrogen-doped reduced graphene oxide (N-rGO) via a one-step pyrolysis method. sci-hub.se In this process, the precursors are mixed with a graphene oxide solution, freeze-dried, and then annealed, leading to the simultaneous reduction and doping of graphene and the in-situ formation of Co₂P₂O₇ nanocrystals on its surface. sci-hub.se Another approach involves coating a cobalt-based precursor with a polymer like polyaniline (PANI) and then carbonizing the composite at high temperatures to produce hollow, carbon-coated Co₂P₂O₇ structures. acs.orgnih.gov

Sonochemical and Microwave-Assisted Synthesis: Sonochemical methods use the energy of ultrasonic cavitation to create localized hot spots with extreme temperatures and pressures, driving chemical reactions. This has been mentioned as a potential route for synthesizing cobalt pyrophosphate micro-flowers. researchgate.net Microwave-assisted synthesis offers rapid and uniform heating, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. rmme.ac.cn

Advanced Precursor Design: The development of novel precursors is another emerging frontier. Dicobalt octacarbonyl and its derivatives, such as (disubstituted alkyne) dicobalt hexacarbonyl complexes, are being explored as volatile precursors for depositing cobalt-containing films via chemical vapor deposition (CVD) or atomic layer deposition (ALD). rsc.orggoogle.comgoogle.com These organometallic compounds can offer lower decomposition temperatures and cleaner reactions.

Data-Driven and Automated Synthesis: A cutting-edge approach involves combining automated synthesis platforms with machine learning algorithms to accelerate the discovery of new materials. chemrxiv.orgsynthical.com This strategy allows for the rapid exploration of vast compositional spaces, such as in high-entropy metal phosphates, by using predictive models to guide subsequent experiments, leading to the efficient optimization and discovery of novel phases with desired properties. chemrxiv.orgsynthical.com

Controlled Growth of Nanostructured Dicobalt Diphosphates

The controlled synthesis of nanostructured dicobalt diphosphate (B83284) (Co₂P₂O₇) has garnered significant attention due to the unique properties that arise from its high surface area and distinct morphologies at the nanoscale. Researchers have developed various methods to control the growth of Co₂P₂O₇, leading to the formation of specific structures such as nanorods, nanobelts, and nanoparticles. These methods primarily revolve around bottom-up approaches, where the nanomaterials are assembled from atomic or molecular precursors. nih.gov Key strategies include hydrothermal synthesis, solvothermal synthesis, and room-temperature precipitation, which allow for the manipulation of reaction parameters to tailor the final product's characteristics.

Hydrothermal synthesis is a prevalent technique for producing one-dimensional (1D) nanostructures of dicobalt diphosphate. researchgate.netdntb.gov.ua This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel, known as an autoclave. sigmaaldrich.cnmdpi.com By adjusting parameters such as reaction temperature, precursor concentration, and the use of surfactants, the morphology and crystal structure of the resulting Co₂P₂O₇ can be precisely controlled. For instance, highly porous 1D nanobelt-like Co₂P₂O₇ materials have been successfully synthesized using this method. researchgate.netdntb.gov.ua The deposition temperature during the hydrothermal process plays a crucial role in the material's final properties. researchgate.net

Another effective approach is the template-free precipitation method, which can be conducted at room temperature. This technique offers a simple and cost-effective route to produce 1D Co₂P₂O₇ nanorods. researchgate.netscite.ai The process typically involves the direct precipitation of the material from a solution containing cobalt and phosphate precursors. researchgate.net The resulting nanorods often exhibit a monoclinic crystal structure, which is advantageous for certain electrochemical applications due to its stable framework. researchgate.net The absence of a template or surfactant simplifies the synthesis and purification process. researchgate.netscite.ai

Solvothermal synthesis is analogous to the hydrothermal method but utilizes non-aqueous solvents. sigmaaldrich.cnmdpi.com This technique is also employed to create nanostructured materials, including various metal phosphides. researchgate.net While less commonly cited specifically for this compound compared to hydrothermal methods in the provided context, the principles of controlling particle growth through temperature, pressure, and solvent choice are fundamental to this approach. sigmaaldrich.cnmpg.de

The table below summarizes key findings from different synthesis methods for nanostructured this compound, highlighting the control over morphology achieved through varying synthesis conditions.

Synthesis MethodPrecursorsTemperatureResulting MorphologyKey FindingsReference(s)
HydrothermalCobalt and Phosphate Sources120, 150, 180 °C1D NanobeltsDeposition temperature influences the physicochemical and electrochemical properties of the synthesized materials. researchgate.net
PrecipitationNot specifiedRoom Temperature1D NanorodsA template-free, one-step strategy to fabricate monoclinic Co₂P₂O₇ nanorods. researchgate.netscite.ai
Calcination of PrecursorNH₄CoPO₄·H₂ONot specifiedNano-/MicrostructuresCalcination of an ammonium cobalt phosphate hydrate precursor yields Co₂P₂O₇. researchgate.net

Advanced Structural Characterization of Dicobalt Diphosphate Systems

Coordination Chemistry and Polyhedral Connectivity in Dicobalt Diphosphates

CoO₆ Octahedral Geometries and Interconnections

The fundamental building block in the crystal structure of dicobalt diphosphates is the cobalt-oxygen octahedron (CoO₆). In the anhydrous form (Co₂P₂O₇), the Co²⁺ ion is coordinated to six oxygen atoms, forming distorted CoO₆ octahedra. materialsproject.org These octahedra are not isolated but are interconnected, sharing edges with three other equivalent CoO₆ octahedra. This edge-sharing arrangement creates chains and layers, forming a dense, three-dimensional framework. The Co-O bond distances within these octahedra typically range from 2.00 to 2.33 Å, indicating a degree of distortion from perfect octahedral symmetry. materialsproject.org

In mixed-metal phosphate (B84403) compounds containing cobalt, this edge-sharing motif is often preserved. For example, in structures with both cobalt and iron, such as Ag₁.₆₅₅Co₁.₆₄Fe₁.₃₆(PO₄)₃ and Na₂Co₂Fe(PO₄)₃, the framework is built from zigzag chains of edge-sharing [MO₆] octahedra, where M represents a statistical distribution of Co and Fe. nih.govnih.govnih.gov Similarly, in the hydrated mixed-cation compound Co₂Pb(HPO₄)(PO₄)OH·H₂O, the structure contains infinite linear chains formed from edge-sharing CoO₆ octahedra. nih.gov

The mode of interconnection is significantly influenced by hydration. In the hexahydrated form, Co₂P₂O₇·6H₂O, the CoO₆ octahedra are described as discrete units, indicating that the direct edge-sharing connections seen in the anhydrous form are severed by the incorporation of water molecules into the crystal lattice. researchgate.netunife.it

Table 1: CoO₆ Octahedral Interconnections in Various Cobalt Phosphates
CompoundCoO₆ Interconnection TypeResulting StructureReference
Co₂P₂O₇ (anhydrous)Edge-sharing with 3 other CoO₆ octahedra3D framework materialsproject.org
Ag₁.₆₅₅Co₁.₆₄Fe₁.₃₆(PO₄)₃Edge-sharing [MO₆] (M=Co/Fe) octahedraZigzag chains nih.govnih.gov
Co₂Pb(HPO₄)(PO₄)OH·H₂OEdge-sharing CoO₆ octahedraInfinite linear chains nih.gov
Co₂P₂O₇·6H₂ODiscrete (not directly interconnected)Layered structure researchgate.netunife.it

Linkages via Phosphate and Diphosphate (B83284) Tetrahedra

The CoO₆ octahedra, whether as discrete units, chains, or layers, are linked together into extended structures by phosphate (PO₄) or diphosphate (P₂O₇) groups. These tetrahedral groups act as versatile linkers, connecting the cobalt-oxygen polyhedra through corner-sharing.

In anhydrous Co₂P₂O₇, each CoO₆ octahedron shares corners with six PO₄ tetrahedra. materialsproject.org The diphosphate group itself is formed by two PO₄ tetrahedra sharing a common oxygen atom. These P₂O₇ groups bridge the CoO₆ octahedra, creating a robust three-dimensional network. materialsproject.orgresearchgate.netunife.it The P₂O₇ anion group in the hydrated form, Co₂P₂O₇·6H₂O, adopts a bent, eclipsed conformation. researchgate.netunife.it

In mixed-cation orthophosphates, which contain discrete PO₄ tetrahedra rather than diphosphate groups, a similar linking role is observed. The chains of edge-sharing [MO₆] (M=Co/Fe) octahedra in alluaudite-like structures are connected by PO₄ tetrahedra, which share vertices with the octahedra to build up polyhedral sheets. nih.govnih.goviucr.org In the case of Co₂Pb(HPO₄)(PO₄)OH·H₂O, adjacent chains of CoO₆ octahedra are linked by both phosphate (PO₄) and hydrogen phosphate (HPO₄) tetrahedra, leading to the formation of layers. nih.gov

Role of Mixed Cations (e.g., Pb, Fe) in Structural Frameworks

The introduction of other cations into the dicobalt diphosphate framework can significantly alter the crystal structure, depending on the size, charge, and concentration of the guest cation.

When the mixed cation is similar in size and charge to Co²⁺, such as Fe³⁺, it can statistically substitute for cobalt within the primary structural units. In the alluaudite-type structures Ag₁.₆₅₅Co₁.₆₄Fe₁.₃₆(PO₄)₃ and Na₂Co₂Fe(PO₄)₃, cobalt and iron atoms are distributed over the same octahedral sites. nih.govnih.gov This substitution maintains the fundamental architecture of edge-sharing octahedral chains, which are then linked by phosphate tetrahedra to form a 3D framework with channels. nih.govnih.gov

In contrast, when the mixed cation is significantly different, like the much larger Pb²⁺ ion, it plays a different structural role. In Co₂Pb(HPO₄)(PO₄)OH·H₂O, the lead ion does not occupy the octahedral cobalt sites. Instead, the structure is built from distinct chains of CoO₆ octahedra and layers formed by their linkage through phosphate groups. nih.gov The large Pb²⁺ cations, which adopt a PbO₈ coordination, are located between these layers, holding them together to form the final three-dimensional framework. nih.gov In this case, the mixed cation acts as a pillar or cross-linking agent rather than a substitutional component within the primary cobalt-oxygen chains.

Intermolecular Interactions and Extended Networks

Beyond the primary covalent and ionic bonds that define the polyhedral units, weaker intermolecular forces, particularly hydrogen bonding, play a critical role in the assembly of extended networks. These interactions are responsible for the formation of diverse layered and three-dimensional architectures.

Hydrogen Bonding Networks in Hydrated Dicobalt Diphosphates

In hydrated forms of this compound, water molecules are integral to the structure, establishing extensive hydrogen bonding networks. The crystal structure of Co₂P₂O₇·6H₂O is composed of layers of discrete CoO₆ octahedra and P₂O₇ groups. researchgate.netunife.it The stability of this layered arrangement and the cohesion between the layers are heavily reliant on hydrogen bonds mediated by the six water molecules of crystallization. These networks connect the oxygen atoms of the phosphate groups with the coordinated water molecules of the CoO₆ octahedra, creating a supramolecular framework.

Formation of 2D Layered Structures and 3D Frameworks

The assembly of CoO₆ octahedra and phosphate tetrahedra can result in structures of varying dimensionality. Hydration is a key factor in determining whether a 2D or 3D network forms.

2D Layered Structures: The hexahydrate, Co₂P₂O₇·6H₂O, is a prime example of a layered structure. The framework is described as a packing of layers, where each layer is composed of discrete CoO₆ octahedra linked by P₂O₇ groups. researchgate.netunife.it The presence of water molecules prevents the formation of the dense, edge-sharing octahedral network seen in the anhydrous phase, promoting a 2D arrangement instead. Similarly, in Co₂Pb(HPO₄)(PO₄)OH·H₂O, chains of CoO₆ octahedra are linked by phosphate groups to form distinct layers parallel to the (100) crystal plane. nih.gov

3D Frameworks: Anhydrous Co₂P₂O₇ possesses a 3D framework built from edge-sharing CoO₆ octahedra interconnected by diphosphate groups. materialsproject.org Mixed-cation systems also readily form complex 3D architectures. In the alluaudite-type structures containing Co and Fe, 1D chains of edge-sharing octahedra are linked by PO₄ tetrahedra to form 2D polyhedral sheets. These sheets then stack to create a robust 3D framework that contains channels filled with other cations (e.g., Ag⁺ or Na⁺). nih.govnih.goviucr.org

Analysis of Structural Diversity based on Cation Size and Hydration

The structural diversity observed in this compound systems is a direct consequence of two primary factors: the degree of hydration and the nature of any additional cations present in the lattice.

Effect of Hydration: Comparing the anhydrous and hydrated forms of Co₂P₂O₇ reveals the profound impact of water molecules.

Anhydrous Co₂P₂O₇: Features a dense 3D framework with direct edge-sharing links between CoO₆ octahedra. materialsproject.org

Hydrated Co₂P₂O₇·6H₂O: Exhibits a 2D layered structure where the CoO₆ octahedra are discrete and separated by water molecules, with interlayer cohesion provided by hydrogen bonding. researchgate.netunife.it The incorporation of water effectively reduces the dimensionality of the primary cobalt-phosphate network from 3D to 2D.

Effect of Cation Size and Role: The introduction of a second metal cation modifies the structure based on its ionic radius and preferred coordination.

Similar-Sized Cations (e.g., Fe³⁺): Cations like iron can substitute for cobalt within the octahedral sites, preserving the basic structural motifs like edge-sharing chains. The resulting framework is a variation of the parent structure. nih.govnih.gov

Dissimilar-Sized Cations (e.g., Pb²⁺): A large cation like lead does not substitute for cobalt. Instead, it occupies distinct sites between the cobalt-phosphate layers or chains, acting as a structural linker. nih.gov This leads to entirely new structure types where the different cations have specialized roles in building the framework.

Table 2: Influence of Hydration and Cation Type on Structural Dimensionality
CompoundKey FeaturePrimary Structural UnitOverall StructureReference
Co₂P₂O₇AnhydrousEdge-sharing CoO₆ chains3D Framework materialsproject.org
Co₂P₂O₇·6H₂OHydratedDiscrete CoO₆ octahedra2D Layered researchgate.netunife.it
Na₂Co₂Fe(PO₄)₃Mixed Cation (Co/Fe)Edge-sharing [MO₆] chains3D Framework nih.gov
Co₂Pb(HPO₄)(PO₄)OH·H₂OMixed Cation (Co, Pb)Edge-sharing CoO₆ chains3D Framework (Layered Substructure) nih.gov

Advanced Spectroscopic Probes for Electronic Structure and Bonding

The intricate electronic structure and bonding within this compound (Co₂P₂O₇) systems necessitate the application of advanced spectroscopic techniques. These methods provide detailed insights into the local atomic environments, oxidation states, and the nature of electronic transitions and vibrational modes, which are crucial for understanding the material's properties and potential applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR for Phosphate Environments)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, serves as a powerful, non-destructive tool for probing the local environment of phosphorus atoms within the diphosphate framework. The chemical shift (δ) of the ³¹P nucleus is highly sensitive to its coordination, the nature of the neighboring atoms (in this case, cobalt), and the P-O-P bond angle in the P₂O₇⁴⁻ anion.

In solid-state ³¹P NMR of inorganic phosphates, the chemical shift can distinguish between different phosphate species such as orthophosphates, pyrophosphates, and polyphosphates. researchgate.net For pyrophosphates, the ³¹P NMR signals are typically observed in a specific range, which can be influenced by the paramagnetic nature of the Co(II) ions. These ions can cause significant line broadening and shifts in the NMR spectrum. However, specialized solid-state NMR techniques can mitigate these effects to provide valuable structural information. The chemical shift is also sensitive to the protonation state of the phosphate groups, although in the anhydrous this compound, this is not a primary factor. researchgate.netnih.gov

Research findings indicate that the ³¹P chemical shifts for pyrophosphates generally fall within a characteristic range. researchgate.net The interaction with paramagnetic centers like Co²⁺ can lead to large shifts and broadening of the resonance lines, making spectral interpretation challenging but also providing a signature of the cobalt-phosphate interaction.

Table 1: Typical ³¹P NMR Chemical Shift Ranges for Phosphate Groups.
Phosphate TypeTypical Chemical Shift Range (ppm)Key Structural Information
Orthophosphate (PO₄³⁻)+10 to -10Isolated phosphate tetrahedra.
Pyrophosphate (P₂O₇⁴⁻)-4 to -15Condensed phosphate units with a P-O-P linkage.
Polyphosphate (end groups)-10 to -20Terminal phosphate units in a chain.
Polyphosphate (middle groups)-20 to -30Internal phosphate units in a chain.

X-ray Absorption Spectroscopy (XAS) for Cobalt Centers

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the electronic state and local coordination environment of the absorbing atom. For this compound, XAS at the cobalt K-edge is particularly insightful for characterizing the cobalt centers. The technique can be divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The Co K-edge XANES region is sensitive to the oxidation state and coordination geometry of the cobalt ions. The position of the absorption edge provides a direct measure of the cobalt oxidation state; for Co(II) in this compound, the edge will be at a lower energy compared to Co(III) compounds. rsc.org Furthermore, the pre-edge features in the XANES spectrum are indicative of the coordination symmetry. Tetrahedrally coordinated Co(II) often exhibits a more intense pre-edge peak compared to octahedrally coordinated Co(II) due to the lack of inversion symmetry, which allows the otherwise forbidden 1s → 3d transition to gain intensity. rsc.org

The EXAFS region provides information about the local atomic structure around the cobalt atoms, including bond distances and coordination numbers of neighboring oxygen and phosphorus atoms. Analysis of the EXAFS oscillations can reveal the Co-O and Co-P bond lengths within the this compound structure. mdpi.comresearchgate.net Studies on cobalt-phosphate materials have utilized P K-edge XANES as well, where pre-edge features can provide insights into the P-O-Co bonding. mdpi.comnih.gov

Table 2: Representative XAS Features for Cobalt Centers.
Spectroscopic FeatureEnergy Range / CharacteristicInformation Obtained
Co K-edge Position~7709 eV for Co metalIndicates the oxidation state of cobalt (shifts to higher energy with increasing oxidation state).
Co K-edge Pre-edge Peak~7705-7710 eVIntensity and shape are sensitive to the coordination geometry (e.g., tetrahedral vs. octahedral).
P K-edge Pre-edge Features~2144 eV and ~2148 eVCan indicate P-3p/O-2p/Co-3d orbital hybridization and phosphate binding to cobalt centers. mdpi.com

Resonant Inelastic X-ray Scattering (RIXS) for Electronic Structure Characterization

Resonant Inelastic X-ray Scattering (RIXS) is a powerful photon-in/photon-out spectroscopic technique that can probe low-energy elementary excitations, providing a detailed picture of the electronic structure. arxiv.org By tuning the incident X-ray energy to a specific absorption edge (e.g., the Co L-edge), RIXS can selectively probe electronic excitations associated with the cobalt ions.

In the context of this compound, RIXS can be used to measure localized electronic excitations such as d-d transitions and charge-transfer (CT) excitations. acs.orgnih.gov d-d excitations involve the transition of an electron between different 3d orbitals of the cobalt ion, and their energies are determined by the crystal field splitting. RIXS is particularly advantageous for observing these transitions as they can be dipole-forbidden and thus weak in optical absorption spectroscopy. acs.org Charge-transfer excitations involve the transfer of an electron from the oxygen ligands to the cobalt center.

Studies on Co(II) oxides have shown that RIXS can clearly resolve d-d excitations at energy losses typically below 3 eV, while broader charge-transfer features appear at higher energy losses. acs.orgnih.govacs.org This allows for the precise determination of crystal field parameters and the degree of covalency in the Co-O bonds.

Table 3: Electronic Excitations in Co(II) Compounds Probed by RIXS.
Excitation TypeTypical Energy Loss (eV)Physical Origin
d-d Excitations0.5 - 2.0Transitions between crystal-field split 3d orbitals of the Co(II) ion. nih.govdesy.de
Charge-Transfer (CT) Excitations> 3.0Electron transfer from ligand (oxygen) orbitals to cobalt 3d orbitals. acs.org

UV-Visible and Infrared Absorption Spectroscopy for Electronic Transitions and Vibrational Modes

UV-Visible (UV-Vis) and Infrared (IR) absorption spectroscopy are complementary techniques that probe electronic transitions and molecular vibrations, respectively.

UV-Vis spectroscopy of this compound reveals information about the d-d electronic transitions of the Co(II) ions. The position and intensity of the absorption bands are characteristic of the coordination environment of the cobalt. Tetrahedrally coordinated Co(II) complexes typically exhibit absorption bands in the visible region (around 600-700 nm), while octahedrally coordinated Co(II) complexes usually show a main absorption band at shorter wavelengths (around 500-600 nm). researchgate.netresearchgate.netslideshare.net These transitions are formally Laporte-forbidden, resulting in relatively low molar absorptivities. libretexts.org

Infrared (IR) spectroscopy is used to identify the vibrational modes of the diphosphate anion (P₂O₇⁴⁻). The spectrum of this compound is characterized by strong absorptions corresponding to the stretching and bending modes of the P-O bonds. Key vibrational features include the symmetric and asymmetric stretching of the terminal PO₃ groups, and the symmetric and asymmetric stretching of the bridging P-O-P bond. The positions of these bands are sensitive to the crystal structure and the nature of the cation. cdnsciencepub.comresearchgate.netnih.gov

Table 4: Characteristic Spectroscopic Features for this compound.
Spectroscopic TechniqueWavelength/Wavenumber RangeAssignment
UV-Visible Spectroscopy~500 - 750 nmd-d transitions of Co(II) (position depends on coordination geometry). researchgate.net
< 400 nmCharge-transfer bands.
Infrared Spectroscopy~1200 - 950 cm⁻¹Asymmetric and symmetric stretching of terminal PO₃ groups. researchgate.net
~950 - 700 cm⁻¹Asymmetric and symmetric stretching of the P-O-P bridge. cdnsciencepub.comresearchgate.net
~650 - 400 cm⁻¹Bending modes of O-P-O. researchgate.net

Theoretical and Computational Investigations of Dicobalt Diphosphate Electronic Structure

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems like atoms, molecules, and condensed phases. wikipedia.org It is a valuable tool for calculating ground state properties such as electron density, total energy, and molecular structure with a good balance between computational cost and accuracy. mdpi.com The theory is based on using functionals of the spatially dependent electron density to determine the properties of a many-electron system. wikipedia.org While DFT has been popular in solid-state physics for decades, its application in quantum chemistry became widespread in the 1990s after refinements in the approximations for exchange and correlation interactions. wikipedia.org For transition metal compounds like dicobalt diphosphate (B83284), DFT helps in understanding their geometric, energetic, and optical properties. unige.ch

The electronic structure of a solid describes the range of allowed and forbidden energy levels for its electrons. wikipedia.org In crystalline solids, this is represented by the electronic band structure. DFT calculations are a primary method for determining the band structure of materials. wikipedia.orgresearchgate.net For a semiconductor, the band structure reveals the energy difference between the highest occupied energy levels (valence band) and the lowest unoccupied energy levels (conduction band), known as the band gap.

While specific DFT studies on the band structure of dicobalt diphosphate (Co₂P₂O₇) are not widely available, analysis of related cobalt oxides like Co₃O₄ provides insight. For Co₃O₄, DFT calculations using the Generalized Gradient Approximation (GGA) correctly predict its semiconducting nature but tend to underestimate the band gap. researchgate.net The inclusion of a Hubbard U term (GGA+U) often yields a band gap value that agrees well with experimental data. researchgate.net For instance, the GGA+U method calculates a band gap of 1.96 eV for Co₃O₄, close to the experimental value of ~1.6 eV. researchgate.net

A hypothetical band structure calculation for Co₂P₂O₇ would reveal its fundamental band gap, determining whether it is a direct or indirect gap semiconductor. wikipedia.org This information is critical for its potential use in electronic and optoelectronic devices. The analysis would also identify the character of the valence and conduction band edges, indicating which atomic orbitals (e.g., Co 3d, O 2p, P 3p) dominate these frontier electronic states. Operando analysis of the electronic band structure in battery materials has shown that these structures can undergo drastic changes during electrochemical cycling. nih.gov

Table 1: Comparison of DFT Functionals on Calculated Band Gap for Co₃O₄

DFT FunctionalCalculated Band Gap (eV)
GGAUnderestimated
GGA+U1.96
PBE0 Hybrid Functional3.42 (Overestimated)
This table presents data for the related compound Co₃O₄ to illustrate the application of DFT in determining electronic properties. Data sourced from researchgate.net.

Charge density distribution analysis provides a detailed picture of the electron localization and bonding within a material. mdpi.comlibretexts.org DFT calculations can map the charge density, revealing the nature of chemical bonds (ionic vs. covalent) and the charge transfer between different atoms. msu.edu For complex materials, partitioning the total charge density into contributions from individual molecular orbitals can offer deeper insights into complex bonding scenarios. nih.gov

In this compound, the bonding is expected to have both ionic and covalent character. The interaction between cobalt and the phosphate (B84403) groups involves charge transfer. By analyzing the charge density, one can quantify the electron density accumulated in the bonding regions between Co and O atoms. In cobalt complexes, the differences in covalency among the various iron atomic orbitals can lead to significant effects on properties like the electric field gradient. ru.nl

The analysis of atomic orbital contributions to the frontier molecular orbitals is also crucial. For cobalt oxides, studies have shown that hybridized bonding states, such as sp³d bonds between cobalt and oxygen, indicate a covalent component to the primarily ionic bonding. researchgate.net In this compound, the valence band maximum is likely to have significant contributions from Co 3d and O 2p orbitals, while the conduction band minimum would also be dominated by Co 3d states. Understanding these orbital contributions is key to interpreting spectroscopic results and predicting reactivity.

Computational Modeling of Metal-Ligand Interactions and Coordination Environments

Computational modeling is essential for understanding the intricate interactions between the cobalt metal centers and the diphosphate ligands in Co₂P₂O₇. These models can predict the preferred coordination geometries and the nature of the metal-ligand bonds. nih.gov DFT calculations are frequently employed to assess the bonding interactions in metal complexes. nih.gov

The nature of the metal-ligand bond can be further analyzed using techniques like Natural Energy Decomposition Analysis (NEDA), which partitions the interaction energy into electrostatic, exchange-repulsion, and orbital interaction components. nih.gov This provides quantitative insight into the degree of covalency and the types of orbitals involved in bonding. In redox-active ligand systems, computational studies have highlighted the importance of ligand-to-metal pi-donor interactions in influencing properties like magnetic exchange. frontiersin.org For Co₂P₂O₇, such analyses would clarify the role of the phosphate oxygens in mediating electronic communication between the cobalt centers.

Theoretical Studies on Magnetic Exchange Coupling Mechanisms in Dicobalt Systems

The magnetic properties of this compound arise from the interactions between the unpaired electrons on the two Co²⁺ ions. The strength and nature (ferromagnetic or antiferromagnetic) of this interaction are described by the magnetic exchange coupling constant, J. Theoretical studies, often using DFT, are vital for elucidating the mechanisms that govern this coupling. researchgate.netacs.org

In many dicobalt complexes, the magnetic exchange occurs primarily through the bridging ligands, a phenomenon known as superexchange. For complexes with bridging oxygen atoms, such as in this compound, the Co-O-Co bond angle and the Co-O bond distances are critical parameters that influence the magnitude and sign of J. researchgate.net DFT calculations, particularly using the broken-symmetry approach, have been successful in calculating J values for various dicobalt systems. acs.org

Studies on dinuclear cobalt(II) complexes have shown that the nature of the bridging ligand significantly impacts the magnetic coupling. For instance, in systems with a µ-hydroxo bridge, ferromagnetic coupling is often observed, while µ-aqua bridges tend to lead to antiferromagnetic or no coupling. acs.orgnih.gov In a series of dicobalt complexes with diphenylphosphate bridges, weak antiferromagnetic coupling with J = -1.6 cm⁻¹ was determined through a combination of magnetic circular dichroism (MCD) and magnetic susceptibility measurements, and the interpretation was confirmed by theoretical analysis. researchgate.net For this compound, theoretical studies would aim to correlate its specific crystal structure with its magnetic behavior, identifying the dominant superexchange pathways through the P₂O₇⁴⁻ ligand.

Table 2: Magnetic Exchange Coupling in Various Dicobalt(II) Complexes

Complex TypeBridging Ligand(s)Coupling TypeJ value (cm⁻¹)
Model Complexµ-hydroxo, µ-carboxylateFerromagnetic+3.0
CoCoAAPµ-hydroxo, µ-carboxylateFerromagnetic+3.4
CoCoMyoHryµ-hydroxo, µ-carboxylateFerromagnetic+3.4
[(bpbp)Co₂(O₂P(OPh)₂)₂]⁺Phenolate, DiphenylphosphateAntiferromagnetic-1.6
This table compiles data for several dicobalt systems to illustrate the range of magnetic couplings observed. Data sourced from acs.orgnih.govresearchgate.net.

Simulation of Spectroscopic Signatures (e.g., Magnetic Circular Dichroism, XAS)

Computational methods are also used to simulate and interpret spectroscopic data, providing a crucial link between experimental observations and the underlying electronic structure.

Magnetic Circular Dichroism (MCD): MCD spectroscopy is a powerful probe of the electronic states of paramagnetic centers. researchgate.net The analysis of variable-temperature, variable-field (VTVH) MCD data can determine the ground-state spin and the magnetic coupling in dimetallic systems. acs.orgnih.gov Theoretical simulations are essential for assigning the observed MCD bands to specific electronic transitions (e.g., d-d transitions). acs.orgnih.gov For example, in a model dicobalt(II) complex with mixed 5- and 6-coordination, distinct MCD bands were assigned to the different cobalt centers, allowing for a detailed understanding of the electronic environment of each metal ion. acs.orgnih.gov Simulating the MCD spectrum of this compound would help to assign its d-d transitions and confirm the nature of the magnetic coupling between the cobalt ions.

X-ray Absorption Spectroscopy (XAS): XAS is a technique that probes the local geometric and electronic structure around a specific element. acs.org The X-ray Absorption Near Edge Structure (XANES) region is sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.gov In situ XANES studies on cobalt-phosphate (Co-Pi) water oxidation catalysts have shown that the cobalt valency is greater than +3 during catalysis. nih.gov The Extended X-ray Absorption Fine Structure (EXAFS) region provides information on the bond distances and coordination numbers of neighboring atoms. nih.gov DFT and time-dependent DFT (TD-DFT) calculations can simulate XAS pre-edge features, helping to assign them to specific electronic transitions, such as 1s to 3d transitions in the case of the Co K-edge. chemrxiv.org For Co₂P₂O₇, simulating the Co K-edge and P K-edge XAS spectra would provide a detailed picture of the local structure and orbital hybridization. For instance, studies at the P K-edge of a cobalt-phosphate catalyst revealed that phosphate species are likely linked to cobalt ions in Co–O–PO₃ motifs. mdpi.com

Advanced Research on Magnetic Properties of Dicobalt Diphosphate Compounds

Antiferromagnetic Coupling Phenomena in Dicobalt(II) Diphosphates

Antiferromagnetic coupling is a significant magnetic phenomenon observed in various dinuclear cobalt(II) compounds, including those with phosphate (B84403) and diphosphate (B83284) bridges. osti.govrsc.orgresearchgate.net This interaction involves the alignment of adjacent electron spins in opposite directions, leading to a reduction in the total magnetic moment, particularly at low temperatures. In dicobalt(II) complexes, this coupling often occurs between high-spin Co(II) ions (S = 3/2). researchgate.netnih.gov Studies on dicobalt complexes with bridging diphenylphosphate groups have identified weak antiferromagnetic coupling between the metal centers. acs.orgresearchgate.net This behavior is also seen in related systems where bridging ligands facilitate a superexchange pathway between the two cobalt ions. researchgate.netacs.org For instance, complexes with a μ-H₂O;bis(μ₂-RCOO-κ²O:O') core are known to promote weak antiferromagnetic coupling. researchgate.netfrontiersin.org In the specific case of the lithium cobalt diphosphate Li₆Co₅(P₂O₇)₄, magnetic measurements have revealed the presence of antiferromagnetic interactions within the Co²⁺ sublattice at approximately 11 K. osti.gov Similarly, the dicobalt hydroxo-selenite Co₂SeO₃(OH)₂, which features layers of cobalt octahedra, is dominated by antiferromagnetic interactions, leading to long-range magnetic ordering below a transition temperature of 65 K. researchgate.net

The strength of the magnetic interaction between the cobalt centers is quantified by the exchange coupling constant, J. A negative J value signifies antiferromagnetic coupling, while a positive value indicates ferromagnetic coupling. The magnitude of J is determined by fitting experimental magnetic susceptibility data to theoretical models based on the Heisenberg-Dirac-van Vleck spin Hamiltonian. researchgate.net

Various studies on dicobalt(II) complexes with phosphate-related and other bridging ligands have reported a range of J values, consistently indicating weak to moderate antiferromagnetic interactions. For example, a dicobalt(II) complex with diphenylphosphate bridges was found to have a J value of -1.6 cm⁻¹. acs.orgresearchgate.netacs.org In another study of a dicobalt complex bridged by an alkoxide and an acetate (B1210297) group, the J value was determined to be -14.9 cm⁻¹. frontiersin.org The choice of computational method, such as density functional theory (DFT), is critical for accurately calculating these constants. researchgate.netresearchgate.net

Table 1: Exchange Coupling Constants (J) in Selected Dicobalt(II) Complexes

Compound/SystemBridging Ligand(s)J Value (cm⁻¹)Coupling TypeReference(s)
[(bpbp)Co₂(O₂P(OPh)₂)₂]⁺Phenolate, Diphenylphosphate-1.6Antiferromagnetic acs.orgresearchgate.net
Co₂(L1)(μ-OAc)₂·0.5H₂OAlkoxide, Acetate-14.9Antiferromagnetic frontiersin.org
Co₂(Im)₄(OAc)₄(H₂O)Acetate, Water-1.60Antiferromagnetic acs.org
DPPM[Co(hfac)₂]₂4,6-di(2-pyridyl)pyrimidine-1.55*Antiferromagnetic rsc.org
Dy₂ Complex (analogy)μ-O bridge-1.17Antiferromagnetic mdpi.com

*Value converted from 2J/kB = -3.1 K.

The nature and geometry of the bridging ligands that connect the two cobalt(II) ions are paramount in determining both the sign and the magnitude of the magnetic coupling constant, J. frontiersin.orgmdpi.com The type of atom in the bridge (the 'X' in Co-X-Co) and the Co-X-Co bond angle are particularly influential. frontiersin.orgacs.org

A systematic comparison between dicobalt(II) complexes with μ-aqua (water) and μ-hydroxo (hydroxide) bridges reveals that μ-aqua bridges tend to mediate weak antiferromagnetic (or zero) coupling, whereas μ-hydroxo bridges typically result in ferromagnetic coupling. nih.gov The strength of the coupling has been proposed to vary according to the bridge type in the order of μ-O²⁻ > μ-OH⁻ > μ-H₂O. frontiersin.org For complexes featuring a μ-O(phenoxido);bis(μ₂-OAc-κ²O:O') core, the magnetic interactions are generally extremely weak, being either antiferromagnetic or ferromagnetic. researchgate.netfrontiersin.org

Variable Temperature Magnetic Susceptibility Studies

Variable temperature magnetic susceptibility measurements are a cornerstone technique for investigating the magnetic properties of materials like dicobalt diphosphate. researchgate.netacs.org These studies involve measuring the molar magnetic susceptibility (χM) as a function of temperature (T), typically from room temperature down to near absolute zero (around 2 K). mdpi.commanchester.ac.uk The data are often presented as plots of χM versus T or, more commonly, the product χM T versus T. frontiersin.orgmdpi.com

The shape of the χM T vs. T plot provides direct insight into the nature of the magnetic coupling. frontiersin.orgrsc.org For a simple paramagnetic system with no magnetic interactions, the χM T value should remain constant as the temperature changes. However, in dicobalt(II) complexes, this is rarely the case.

At room temperature, the χM T value for a dinuclear Co(II) complex is often significantly higher than the spin-only value expected for two non-interacting high-spin S = 3/2 ions. rsc.org This is due to the substantial unquenched orbital angular momentum characteristic of the Co(II) ion in an octahedral or similar coordination environment. mdpi.comrsc.org

As the temperature is lowered, the behavior of the χM T plot reveals the nature of the magnetic exchange. A continuous decrease in the χM T product upon cooling is a hallmark of antiferromagnetic coupling between the metal centers. mdpi.comfrontiersin.org This decrease signifies the progressive population of the lower-energy, lower-spin states that result from the antiferromagnetic interaction. mdpi.com In the case of the Co₂(L1)(μ-OAc)₂·0.5H₂O complex, the χM T vs. T plot shows a gradual decrease from 3.63 cm³ K mol⁻¹ at 300 K to 0.075 cm³ K mol⁻¹ at 8 K, which is indicative of antiferromagnetic coupling. frontiersin.org

Table 2: Representative Magnetic Susceptibility Data for a Dicobalt(II) Complex

Temperature (K)χM T (cm³ K mol⁻¹)Effective Magnetic Moment (μB)
3003.635.39
80.0750.77

Data adapted from a representative antiferromagnetically coupled dicobalt(II) complex for illustrative purposes. frontiersin.org

High-spin cobalt(II) features a d⁷ electron configuration, which in an octahedral field results in a ⁴T₁g ground state and an S = 3/2 spin state with three unpaired electrons. researchgate.netescholarship.org The magnetic behavior observed in variable temperature studies is primarily governed by the interactions between these localized electron spins.

While dramatic spin-crossover transitions (from high-spin to low-spin) can be induced by external stimuli like pressure or light, the changes observed in the magnetic susceptibility of typical dicobalt diphosphates are generally due to the thermal depopulation of spin-orbit coupling excited sublevels and the effects of magnetic exchange coupling, rather than a change in the fundamental spin state of the individual ions. nih.govrsc.org The decrease in χM T upon cooling reflects the system settling into its antiferromagnetically coupled ground state, where the spins are localized on their respective metal centers but are anti-aligned. mdpi.com The electrons remain localized, and the phenomenon is a manifestation of superexchange interaction mediated by the bridging ligands, not electron delocalization between the metal centers.

Correlation between Crystal Structure and Magnetic Ordering

A strong correlation exists between the crystal structure of this compound and its resulting magnetic properties. osti.govresearchgate.net The specific arrangement of the Co(II) ions and the pathways for magnetic exchange provided by the phosphate ligands dictate the type and strength of the magnetic ordering.

In the crystal structure of the new lithium cobalt diphosphate Li₆Co₅(P₂O₇)₄, the CoO₆ octahedra share edges to form infinite zigzag chains running along the b-axis. osti.gov These chains are then connected by CoO₅ trigonal bipyramids and P₂O₇ diphosphate groups. osti.gov This edge-sharing octahedral arrangement creates short Co-Co distances and efficient Co-O-Co superexchange pathways, which facilitates the observed antiferromagnetic interactions at low temperatures. osti.gov

Similarly, in other phosphate-based structures like Na₂Co₂Fe(PO₄)₃ and BaCo₂Fe(PO₄)₃, the structures are characterized by units of edge-sharing CoO₆ octahedra, forming Co₂O₁₀ dimers or infinite chains. nih.govscirp.org These structural motifs are known to promote antiferromagnetic coupling. The phosphate tetrahedra (PO₄) link these chains and dimers, creating a three-dimensional framework that propagates the magnetic interactions throughout the crystal lattice, leading to long-range magnetic ordering. researchgate.netnih.gov The precise geometry of these linkages, including bond lengths and angles, fine-tunes the strength of the magnetic coupling. researchgate.net

Diamagnetic Contributions from Cobalt(III) Centers in Mixed-Valence Systems

This diamagnetism has significant implications for the magnetic characterization of mixed-valence this compound and related compounds. The magnetic properties of these materials arise almost exclusively from the paramagnetic Co(II) centers and the exchange interactions between them. nih.gov The Co(III) ions are often considered "magnetically silent" or "magnetically invisible," acting as a diamagnetic matrix that separates the paramagnetic Co(II) ions. acs.orgnih.gov

Research on various mixed-valence cobalt complexes corroborates this principle. For instance, studies on tetranuclear mixed-valence Co(II/III) complexes have shown that the magnetic properties are due to the two high-spin Co(II) ions, which are antiferromagnetically coupled, while the two Co(III) ions are low-spin and diamagnetic. nih.gov Similarly, a family of star-shaped CoIICoIII₃ complexes was investigated, where the magnetic behavior, specifically slow magnetic relaxation, was attributed entirely to the single paramagnetic Co(II) ion at the center, surrounded by three diamagnetic Co(III) ions. acs.org

The presence of diamagnetic Co(III) provides a unique opportunity to study the magnetic properties of isolated or coupled Co(II) centers without interference from another type of magnetic ion. In a series of dinuclear cobalt complexes with II-II, II-III, and III-III oxidation states, the Co(II)Co(III) version serves as an ideal model system. researchgate.netacs.org Since the Co(III) ion is diamagnetic, the magnetic coupling is effectively "switched off," allowing for the detailed spectroscopic and magnetic analysis of the single Co(II) ion within a nearly identical structural framework to its Co(II)Co(II) counterpart. researchgate.netacs.org This approach has been instrumental in determining the magnetic exchange coupling strength in related dicobalt(II) complexes. acs.org

Furthermore, the diamagnetic Co(III) can influence the magnetic anisotropy of neighboring paramagnetic ions. In heterobimetallic Co(III)-Dy(III) complexes, the charge polarization effect exerted by the diamagnetic Co(III) ion has been shown to tune the crystal field around the Dy(III) ion, thereby affecting its magnetic anisotropy and single-molecule magnet behavior. rsc.org

The table below summarizes findings from various studies on mixed-valence cobalt complexes, highlighting the role of the diamagnetic Co(III) centers.

Compound/Complex FamilyCobalt Oxidation StatesKey FindingReference
Tetranuclear Co(III/II) complexesCo(II), Co(III)Magnetic properties are due to two antiferromagnetically coupled Co(II) ions; Co(III) ions are low-spin diamagnetic. nih.gov
Star-shaped CoIICoIII₃ complexesCo(II), Co(III)Slow magnetic relaxation is caused by the single, central paramagnetic Co(II) ion; the three peripheral Co(III) ions are diamagnetic. acs.org
Dinuclear [(bpbp)Co₂(O₂P(OPh)₂)₂]ⁿ⁺ seriesCo(II)Co(II), Co(II)Co(III), Co(III)Co(III)The Co(II)Co(III) complex acts as a model where magnetic coupling is "off" due to the diamagnetic Co(III), allowing for analysis of the isolated Co(II) ion. researchgate.netacs.org
Heterobimetallic Co(III)-Dy(III) complexCo(III), Dy(III)The diamagnetic Co(III) ion influences the magnetic anisotropy of the paramagnetic Dy(III) ion through crystal field effects. rsc.org
Lithium-stabilized mixed-valence cobalt(II,III) hydroxide (B78521) phosphateCo(II), Co(III)X-ray absorption spectroscopy confirmed the presence of both Co(II) and Co(III), with magnetization measurements indicating a transition to an antiferromagnetic state. The overall magnetism is dictated by the paramagnetic Co(II) ions. escholarship.org

Advanced Applications of Dicobalt Diphosphate in Material Science

Catalytic Applications of Dicobalt Phosphate (B84403) Materials

Dicobalt diphosphate (B83284) and related cobalt phosphate materials have emerged as highly versatile and efficient catalysts in various fields of material science. Their applications stem from their unique electronic structures, tunable compositions, and robust stability. These materials are particularly prominent in electrocatalysis for energy conversion, such as water splitting, and in biomimetic systems that model complex biological reactions. Furthermore, their catalytic activity extends to other advanced chemical transformations, highlighting their potential in developing sustainable and cost-effective technologies. The ability to modify these materials through doping and nanostructuring further enhances their catalytic performance, making them a subject of intensive research. sciopen.comacs.org

Electrocatalysis in Water Splitting Reactions

Dicobalt phosphate and its derivatives serve as effective electrocatalysts for the hydrogen evolution reaction, a critical process for clean energy production. researchgate.net These materials offer an earth-abundant alternative to precious metal catalysts like platinum. For instance, a cobalt-iron-phosphate ((Co,Fe)PO₄) catalyst synthesized via phosphidation has demonstrated high activity and durability for HER in alkaline seawater. nih.gov This catalyst can achieve a current density of 10 mA/cm² at a low overpotential of 137 mV in a 1 M KOH + seawater solution. nih.gov

Similarly, hydrated cobalt phosphate nanostructures supported on carbon nanofibers (Co₃(PO₄)₂·8H₂O/CNFs) have shown excellent HER performance in acidic media. nih.govfrontiersin.org The composite material benefits from a high electroactive surface area and enhanced conductivity from the carbon support, achieving a current density of 10 mA/cm² at an overpotential of 133 mV with a small Tafel slope of 48 mV dec⁻¹. nih.gov The stability of these phosphate-based catalysts over extended periods underscores their potential for practical applications in water electrolysis. nih.govfrontiersin.org

Table 1: Performance of Dicobalt Phosphate-based Catalysts in Hydrogen Evolution Reaction (HER)

Catalyst Electrolyte Overpotential @ 10 mA/cm² (mV) Tafel Slope (mV dec⁻¹) Source(s)
(Co,Fe)PO₄ 1 M KOH + Seawater 137 Not Specified nih.gov

The oxygen evolution reaction is often the rate-limiting step in water splitting due to its complex four-electron transfer process. acs.org Dicobalt phosphide (B1233454) (Co₂P) nanostructures have been identified as highly efficient and durable pre-catalysts for the OER. acs.orgresearchgate.net During the anodic process, these phosphides undergo surface oxidation to form the catalytically active cobalt-phosphate or cobalt-oxide/hydroxide (B78521) species. acs.orgresearchgate.net Needle-shaped Co₂P nanostructures, for example, exhibit superior OER performance compared to other cobalt-based phosphides and even pure cobalt oxides. acs.org

Amorphous cobalt phosphate materials also show excellent OER activity. Porous nanosheets derived from cobalt phosphonate (B1237965) frameworks can achieve a current density of 10 mA cm⁻² at an overpotential of just 278 mV. x-mol.net The high surface area and abundance of exposed, coordinatively unsaturated metal centers are key to this high performance. x-mol.net Furthermore, two-dimensional ammonium (B1175870) cobalt phosphate (NH₄CoPO₄·H₂O) nanosheets have been developed as a high-performance OER electrocatalyst in alkaline saline water, demonstrating the material's versatility across different electrolytes. nih.gov Mechanistic studies suggest that the catalytic cycle involves Co(III) active sites, and the reaction may proceed through the direct coupling of oxygens bound to adjacent cobalt centers at the catalyst's edge sites. nih.govresearchgate.net

Table 2: Performance of Dicobalt Phosphate-based Catalysts in Oxygen Evolution Reaction (OER)

Catalyst Electrolyte Overpotential @ 10 mA/cm² (mV) Tafel Slope (mV dec⁻¹) Source(s)
Amorphous Cobalt Phosphate Not Specified 278 80 x-mol.net
NH₄CoPO₄·H₂O Nanosheets 1.0 M KOH + 0.5 M NaCl 320 66.1 nih.gov

The catalytic efficiency of dicobalt phosphate materials can be significantly enhanced through strategic doping and nanostructuring. These modifications can improve electrical conductivity, increase the number of active sites, and optimize the binding energies of reaction intermediates. acs.org

Doping dicobalt phosphide (Co₂P) with an electronegative element like sulfur has proven to be a highly effective strategy. acs.org Sulfur-doping induces a more positive charge on the cobalt centers, which balances the binding of hydride and proton species, thereby increasing the number of active Co²⁺ sites and boosting the turnover frequency for both HER and OER. acs.org An electrolyzer using sulfur-doped Co₂P on nickel foam (S:Co₂P@NF) as both the anode and cathode achieved a current density of 100 mA/cm² at a voltage of 1.782 V, outperforming a conventional Pt/C and IrO₂-based system. acs.org

Nanostructuring also plays a crucial role. Fabricating materials as porous nanosheets or as composites with conductive supports like carbon nanofibers or nitrogen-doped carbon increases the electrochemically active surface area and facilitates mass transport. acs.orgnih.govx-mol.net For instance, Co₂P nanoparticles wrapped in nitrogen-doped carbon (Co₂P@NdC) showed significantly improved HER performance in a proton exchange membrane electrolyzer compared to bare Co₂P nanoparticles. acs.org The synthesis of materials as 2D nanosheets, such as ammonium cobalt phosphate, maximizes the exposure of active sites, leading to enhanced OER activity. nih.gov

Table 3: Impact of Doping and Nanostructuring on Catalytic Performance

Material Modification Application Key Improvement Source(s)
Dicobalt Phosphide (Co₂P) Sulfur Doping HER/OER Increased active sites and turnover frequency acs.org
Co₂P Nanoparticles N-doped Carbon Wrapping HER Enhanced efficiency and stability acs.org
Cobalt Phosphate 2D Nanosheet Synthesis OER Increased surface area and exposed active sites nih.gov

Biomimetic Catalysis (General Dicobalt Complexes as Models for Phosphoester Hydrolysis)

Dinuclear cobalt(II) complexes have been synthesized as functional and spectroscopic models to mimic the active sites of metallohydrolase enzymes, particularly phosphoesterases. frontiersin.orgresearchgate.netresearchgate.net These enzymes play a vital role in biological processes by catalyzing the hydrolysis of phosphoester bonds, which are otherwise highly stable. nih.gov Synthetic dicobalt complexes provide valuable insights into the reaction mechanisms of their biological counterparts. nih.gov

Table 4: Kinetic Data for Phosphoester Hydrolysis by a Biomimetic Dinickel(II) Complex (Note: Data for an analogous di-nickel(II) complex is presented as a direct comparison to the dicobalt(II) structural analogue mentioned in the source.)

Substrate Catalyst Kₘ kcat (s⁻¹) Source(s)

Other Advanced Catalytic Processes

Beyond electrocatalysis and biomimicry, dicobalt phosphide materials have demonstrated efficacy in other advanced catalytic transformations, such as the hydrogenation of organic molecules. The development of such processes using earth-abundant metal catalysts is a key goal for green and sustainable chemistry. rsc.org

Nano-sized dicobalt phosphide (nano-Co₂P) has been successfully employed as a robust, air-stable catalyst for the hydrogenation of nitriles to primary amines. rsc.org This process is significant for the production of valuable chemicals. The nano-Co₂P catalyst can operate under relatively mild conditions, including an H₂ pressure of just 1 bar, which is a significant improvement over conventional methods that require harsh conditions. rsc.org Spectroscopic studies and DFT calculations revealed that the high performance of nano-Co₂P is due to its metallic nature and the increased d-electron density on the cobalt atoms resulting from phosphidation. This electronic structure facilitates the activation of both the nitrile substrate and H₂. rsc.org

Table 5: Catalytic Performance of Nano-Co₂P in Nitrile Hydrogenation

Substrate Catalyst Conditions Yield Source(s)
Benzonitrile nano-Co₂P 130 °C, 40 bar H₂, 1 h ~80% (of Benzylamine) rsc.org

Ionic Conductivity in Dicobalt Phosphate Frameworks

Dicobalt diphosphate (Co₂P₂O₇) belongs to the broader class of transition metal phosphates, which are of significant interest in materials science. iucr.org The arrangement of CoO₆ octahedra and P₂O₇ diphosphate groups creates a three-dimensional network. researchgate.net This framework structure is fundamental to its properties, including its potential for ionic conductivity. The open-framework architecture, sometimes featuring channels or tunnels, is a key characteristic of such phosphate compounds. iucr.org

Ion Exchange Properties and Mechanisms

Ion exchange is a reversible chemical process where ions are interchanged between a solid material and a liquid solution. psu.edu This process is governed by the presence of unbalanced electrical charges within the material's framework, which attract and hold ions from the solution. psu.edu In materials like phosphates, the framework can possess a net negative charge, enabling it to attract and exchange cations. psu.edu The efficiency and selectivity of this exchange depend on factors like the size and charge of the exchanging ions and the specific structure of the solid. dupont.com

The mechanism of ion exchange relies on electrostatic interactions. sigmaaldrich.com For the process to occur, the functional groups on the solid material and the ions in the solution must be ionized. sigmaaldrich.com This is often controlled by adjusting the pH of the surrounding solution. sigmaaldrich.com The exchange kinetics, or the speed of the ion exchange, are influenced by diffusion processes—both through the liquid film at the solid's surface and within the particle itself. dupont.com

While the general principles of ion exchange are well-established for phosphate materials, specific research detailing the ion exchange mechanisms unique to this compound frameworks is limited. However, the inherent structural features of transition metal phosphates, such as their open frameworks and potential for active sites, make them candidates for ion exchange applications. iucr.org The process in a this compound framework would involve cations from a solution reversibly binding to negatively charged sites within the phosphate structure, likely associated with the phosphate anionic groups.

Design of Solid-State Ion Conductors

Solid-state ion conductors are critical components for the development of next-generation energy technologies, particularly all-solid-state batteries. tum.deliverpool.ac.uk The primary goal in designing these materials is to achieve high ionic conductivity at room temperature, comparable to that of liquid electrolytes, while ensuring electronic insulation and electrochemical stability. rsc.orgberkeley.edu

Polyanionic phosphate-based materials are considered promising candidates for solid-state electrolytes due to their stable frameworks, which can provide defined channels for ion diffusion. pku.edu.cn The design principles for effective solid-state lithium ion conductors often focus on creating a crystal structure with a suitable lattice volume and interconnected pathways for lithium ions to migrate with a low activation energy. berkeley.edu

For this compound to be designed as a solid-state ion conductor, its framework would need to facilitate the movement of specific ions, such as Li⁺ or Na⁺. This could be achieved through several strategies:

Doping or Substitution: Introducing other elements into the Co₂P₂O₇ structure to create vacancies or modify the size of the diffusion channels, thereby enhancing ionic mobility.

Structural Modification: Synthesizing different polymorphic phases of this compound that may possess more favorable pathways for ion conduction. researchgate.net

The table below outlines key parameters considered in the design of solid-state ion conductors.

ParameterDesired CharacteristicRelevance to this compound Framework
Ionic Conductivity High (typically > 10⁻⁴ S/cm at room temperature) nih.govThe inherent open framework of phosphates could provide pathways for ion movement, although intrinsic conductivity may need enhancement. iucr.org
Activation Energy LowA lower energy barrier for ion hopping between sites within the crystal lattice is crucial for efficient conduction. berkeley.edu
Electronic Conductivity Low (to prevent internal short-circuiting) rsc.orgThis compound is generally expected to have low electronic conductivity, a favorable property for an electrolyte. pku.edu.cn
Electrochemical Stability Wide electrochemical window (stable against anode and cathode) rsc.orgThe material must not react with the high- and low-voltage electrodes during battery operation.

Energy Storage and Conversion Applications

The electrochemical properties of this compound, particularly the redox activity of cobalt ions, make it a candidate material for energy storage and conversion. researchgate.net Its applications are primarily explored in rechargeable batteries and supercapacitors, where it can function as an active electrode material.

Electrode Materials in Rechargeable Battery Systems (e.g., Li-ion, Na-ion)

Phosphate-based compounds are extensively studied as cathode materials for both lithium-ion (Li-ion) and sodium-ion (Na-ion) batteries. pku.edu.cnaquametals.com Their strong covalent P-O bonds lead to stable structures and high operating voltages. pku.edu.cn While lithium iron phosphate (LiFePO₄) is a well-known example, researchers are exploring other transition metal phosphates, including those with cobalt, for their potentially high electrochemical potential. batteryuniversity.comwikipedia.org

In the context of Na-ion batteries, which are sought after due to the abundance and low cost of sodium, polyanionic phosphates are among the most promising cathode materials. pku.edu.cnresearchgate.net Compounds like sodium cobalt phosphate (NaCoPO₄) have been synthesized and tested, showing reversible sodium ion insertion/extraction. frontiersin.org Although NaCoPO₄ prepared via some methods has shown discharge capacities lower than its theoretical maximum, research indicates that performance can be improved through optimization, such as by creating composites with carbonaceous materials to enhance conductivity. frontiersin.org

The performance of a this compound electrode would depend on its ability to reversibly intercalate Li⁺ or Na⁺ ions. The theoretical capacity is determined by the number of electrons transferred per formula unit. The open framework of the phosphate structure can provide the necessary pathways for this ionic diffusion. pku.edu.cn

The table below summarizes representative performance data for cobalt-phosphate-based cathodes in Na-ion battery systems.

Cathode MaterialElectrolyteSpecific Discharge CapacityCapacity RetentionSource(s)
NaCoPO₄2M Na₂SO₄~85 mAh g⁻¹ at 0.1C88% after 100 cycles frontiersin.org
Na₀.₆₇Co₂/₃Ni₁/₉Mn₂/₉O₂Na⁺ based110 mAh g⁻¹ (2.0-4.2 V)Good retention, >99.4% Coulombic efficiency researchgate.net

Supercapacitor Applications of Phosphate-Based Electrocatalysts

This compound (Co₂P₂O₧) has emerged as a highly effective electrode material for supercapacitors, which are energy storage devices known for high power density and long cycle life. rsc.orgmdpi.com The charge storage mechanism in Co₂P₂O₇ is pseudocapacitive, involving fast and reversible faradaic redox reactions at the electrode surface. researchgate.net This redox behavior of the cobalt ions allows for significantly higher specific capacitance compared to electric double-layer capacitors. mdpi.com

Research has shown that the morphology of the Co₂P₂O₇ material plays a crucial role in its electrochemical performance. For instance, hydrothermally synthesized 1D nanobelt-like structures provide a large surface area and porous architecture. mdpi.com These features facilitate faster ion transfer between the electrode and the electrolyte (e.g., KOH), leading to enhanced specific capacitance and improved cycling stability. mdpi.com Similarly, cobalt phosphate nanorod bundles have demonstrated excellent charge storage capacity. rsc.org

Asymmetric supercapacitor devices have been fabricated using Co₂P₂O₇ as the positive electrode and activated carbon (AC) as the negative electrode. mdpi.com These devices leverage the high specific capacitance of the phosphate material and the wide operating voltage window of the asymmetric configuration to achieve high energy and power densities. mdpi.comnih.gov

The following table presents detailed research findings on the supercapacitor performance of this compound and related cobalt phosphate materials.

Electrode MaterialSynthesis MethodElectrolyteSpecific Capacitance (C_s)Energy/Power DensityCycling StabilitySource(s)
1D Co₂P₂O₇ NanobeltsHydrothermal1 M KOH1766 F g⁻¹ at 5 mV s⁻¹83.16 Wh kg⁻¹ / 9.35 kW kg⁻¹ (for Co₂P₂O₇//AC device)91% retention after 5000 cycles mdpi.com
Cobalt Phosphate Nanorod BundlesSILARNot Specified1512 F g⁻¹ at 5 mA cm⁻²Not Specified93% efficiency after 2000 cycles rsc.org
Cobalt Manganese PhosphateHydrothermal1 M KOH571 F g⁻¹ at 2.2 A g⁻¹45.7 Wh kg⁻¹ / 1.65 kW kg⁻¹ (for asymmetric device)Not Specified nih.gov
Cobalt PhosphateCo-precipitationNot Specified>811 F g⁻¹ at 1.25 A g⁻¹Not Specified89.1% retention after 2000 cycles medwinpublishers.com

Future Directions and Emerging Research Avenues

Exploration of Novel Dicobalt Diphosphate (B83284) Polymorphs

Dicobalt diphosphate is known to exist in several structural forms, or polymorphs, each possessing unique crystallographic and physical properties. Researchers have identified anhydrous α-, β-, and γ-Co₂P₂O₇ phases, as well as hydrated forms such as Co₂P₂O₇·2H₂O and Co₂P₂O₇·6H₂O. researchgate.net These known polymorphs typically exhibit a monoclinic crystal system. researchgate.net The α-phase is stable at lower temperatures, while the β-phase forms at higher temperatures. researchgate.net

The exploration of new polymorphic phases remains a significant research frontier. Hydrothermal methods have proven effective in synthesizing novel polymorphs of this compound. iucr.orgresearchgate.net These synthetic routes can lead to structures with distinct arrangements of the fundamental building blocks: CoO₆ octahedra and P₂O₇ diphosphate groups. iucr.orgresearchgate.netscispace.com For instance, one hydrothermally synthesized polymorph features CoO₆ octahedra connected by edge sharing to form two-dimensional zigzag sheets, which are then linked by P₂O₇ groups into a three-dimensional network. iucr.orgresearchgate.netscispace.com The discovery of new polymorphs is crucial as the atomic arrangement directly influences the material's electronic, magnetic, and catalytic properties, opening doors to new applications.

Known Polymorphs and Hydrates of this compound

CompoundCrystal SystemKey Structural FeaturesSynthesis Note
α-Co₂P₂O₇MonoclinicLow-temperature phase. researchgate.net-
β-Co₂P₂O₇MonoclinicHigh-temperature phase. researchgate.net-
γ-Co₂P₂O₇MonoclinicAnhydrous form. researchgate.net-
Co₂P₂O₇·2H₂OMonoclinicDihydrate form. researchgate.net-
Co₂P₂O₇·6H₂OMonoclinicFramework of CoO₆ octahedra connected by P₂O₇ groups. researchgate.netSynthesized from aqueous solutions of CoCl₂·6H₂O and K₄P₂O₇. researchgate.net
Novel PolymorphNot specifiedZigzag sheets of CoO₆ octahedra linked by P₂O₇ groups. iucr.orgresearchgate.netPrepared by hydrothermal methods. iucr.orgresearchgate.net

Integration of Dicobalt Diphosphates in Hybrid Materials

A promising direction for tailoring the properties of this compound is its integration into hybrid materials. This involves combining the inorganic phosphate (B84403) framework with other components, such as metals, non-metals, or organic molecules, to create materials with synergistic or entirely new functionalities.

One approach is doping, as demonstrated in the related dicobalt phosphide (B1233454) (Co₂P) system. Doping Co₂P with an electronegative element like sulfur was found to modify the electronic structure, inducing a more positive charge on the cobalt atoms. figshare.comacs.orgfigshare.com This tuning of electron density can significantly enhance catalytic activity. figshare.comacs.orgfigshare.com Similar strategies could be applied to this compound to optimize its performance in various applications.

Another strategy is the creation of composites. Hybrid electrodes have been fabricated by loading sulfur-doped Co₂P nanoparticles onto conductive substrates like N-doped carbon cloth or nickel foam. figshare.comacs.orgfigshare.com These composites exhibit outstanding activity and stability for electrocatalytic reactions. figshare.comacs.orgfigshare.com Furthermore, research into disordered hybrid materials, which combine inorganic motifs with organic, hydrogen-bonded environments, shows great potential for developing novel catalysts. uzh.ch

Examples of Hybrid Cobalt Phosphate/Phosphide Systems

Hybrid SystemComponentsPotential ApplicationReference
Sulfur-Doped Dicobalt PhosphideDicobalt Phosphide (Co₂P), Sulfur (S)Bifunctional electrocatalyst for water electrolysis. figshare.comacs.orgfigshare.com
Composite ElectrodeS:Co₂P nanoparticles, Nickel Foam (NF)Alkaline water electrolysis. figshare.comacs.orgfigshare.com
Disordered Hybrid MaterialCobalt clusters, Bis-phosphine oxide ligandsElectrocatalysis. uzh.ch
Mixed Anion CompoundCobalt Silicon Diphosphate (Co₂Si(P₂O₇)₂)Materials science research. iucr.org

Advanced In Situ Characterization Techniques for Reaction Mechanisms

A fundamental understanding of reaction mechanisms at the atomic level is crucial for designing more efficient catalysts. osti.gov Future research will increasingly rely on advanced in situ characterization techniques to observe the structural and electronic changes in this compound materials as they participate in chemical reactions. These methods allow for the study of catalysts under actual operating conditions, providing invaluable insights into transient intermediates and active sites.

Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, X-ray absorption spectroscopy (XAS), and spectroelectrochemistry are powerful tools for this purpose. uzh.chmdpi.compnas.org For example, in situ XAS has been instrumental in characterizing the structure and valency of high-valent cobalt species, such as Co(IV), which are believed to be critical reactive intermediates in processes like water oxidation. pnas.orgresearchgate.net These high-valent states are often short-lived and present in low concentrations, making them difficult to study with conventional ex situ methods. pnas.orgresearchgate.net By combining multiple in situ techniques, researchers can build a comprehensive picture of the catalytic cycle, from reactant adsorption to product release. uzh.ch

Advanced In Situ Techniques for Studying Cobalt-Based Catalysts

TechniqueInformation ProvidedExample Application
X-ray Absorption Spectroscopy (XAS)Local atomic structure, oxidation state of cobalt centers. pnas.orgCharacterizing high-valent Co(IV)₂ species in molecular cubane (B1203433) models. pnas.orgresearchgate.net
Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of intermediate species and surface-adsorbed molecules. uzh.chmdpi.comMonitoring the formation of cobalt-carbonyl complexes during synthesis. uzh.ch
Spectroelectrochemistry (UV-vis/NIR)Probing electronic transitions and stability of electrochemically generated species. pnas.orgresearchgate.netObserving spectral changes during the oxidation of Co(III) to Co(IV). pnas.orgresearchgate.net
Electron Paramagnetic Resonance (EPR)Detection and characterization of paramagnetic species, such as cobalt-oxo intermediates. mdpi.comIdentifying cobalt-oxo species during catalytic oxidation reactions. mdpi.com

Computational Design and Predictive Modeling of New Dicobalt Phosphate Materials

Alongside experimental work, computational chemistry has become an indispensable tool for accelerating materials discovery. nih.gov Quantum chemical methods, especially Density Functional Theory (DFT), allow for the prediction of the structural, electronic, and catalytic properties of materials before they are ever synthesized in a lab. nih.gov This in silico approach enables the rational design of new dicobalt phosphate materials with tailored functionalities.

Computational studies have been used to understand how doping enhances catalytic activity in cobalt phosphides by revealing changes in electron density and the formation of more active sites. figshare.comacs.orgfigshare.com High-throughput computational screening is another powerful strategy, where large databases of potential materials are virtually tested for their suitability in a specific application, such as hydrogen evolution, to identify the most promising candidates for experimental investigation. sciopen.com Emerging computational tools can even automatically predict the geometry and electronic properties of complex transition metal compounds, further streamlining the design process. nih.gov The synergy between predictive modeling and experimental synthesis and characterization will be a hallmark of future research in this area.

Computational Methods in Cobalt Phosphate Material Design

Method/ToolPurposeExample of Use
Density Functional Theory (DFT)Calculate electronic structure, reaction pathways, and material properties. nih.govRevealing how S-doping in Co₂P induces a positive charge on Co, enhancing catalysis. figshare.comacs.orgfigshare.com
High-Throughput ScreeningRapidly evaluate large numbers of candidate materials for a target application. sciopen.comScreening materials for electrocatalytic hydrogen evolution. sciopen.com
Molecular Geometry OptimizationPredict the lowest energy structure of molecules and complexes. mdpi.comOptimizing the geometries of aryl-propargyl dicobalt(0)hexacarbonyl derivatives. mdpi.com
Automated Prediction Tools (e.g., molSimplify)Automatically predict geometries and electronic properties of transition metal complexes. nih.govAiding the design of new inorganic materials and catalysts. nih.gov

Scalable Synthesis Routes for Industrial Relevance

For this compound and its derivatives to move from the laboratory to real-world applications, the development of scalable and cost-effective synthesis routes is essential. mdpi.comresearchgate.net Many current synthesis methods are suitable for small-scale research but may not be viable for industrial production due to high costs, extreme conditions, or the use of hazardous precursors like dicobalt octacarbonyl. mdpi.comwikipedia.org

Future research will focus on developing synthesis protocols that are easily scalable. mdpi.com Methods such as hydrothermal synthesis, thermal decomposition of tailored coordination compounds, and electrodeposition processes like successive ionic layer adsorption and reaction (SILAR) are promising candidates. mdpi.comresearchgate.net The ideal process would operate at or near room temperature and atmospheric pressure, use abundant and non-toxic precursors, and allow for high-yield production of the desired material. google.com The successful development of such methods is a critical step for the potential use of this compound materials in industrial-scale catalysis, such as in the Fischer-Tropsch process, or in the manufacturing of electrodes for large-scale energy conversion and storage devices. mdpi.comresearchgate.net

Comparison of Synthesis Routes for Cobalt-Based Materials

Synthesis MethodTypical ConditionsScalability PotentialNotes
Thermal DecompositionHigh temperatures (e.g., 180 °C), inert atmosphere. mdpi.comModerateCan involve toxic precursors like dicobalt octacarbonyl. mdpi.com
Hydrothermal SynthesisElevated temperature and pressure in an autoclave.GoodA versatile method for producing crystalline materials. iucr.org
Successive Ionic Layer Adsorption and Reaction (SILAR)Room temperature, atmospheric pressure.HighA cost-effective method for depositing thin films, indicating potential for commercial applications. researchgate.net
High-Pressure CarbonylationHigh pressure (200-300 atm) and temperature (>250 °C). wikipedia.orgChallengingUsed for synthesizing precursors like dicobalt octacarbonyl. wikipedia.org
Solution PrecipitationRoom temperature, aqueous solution.HighSimple mixing of precursor solutions, e.g., CoCl₂ and K₄P₂O₇. researchgate.net

Q & A

Q. What are the established synthesis methods for dicobalt diphosphate, and how do reaction conditions influence crystallinity?

this compound can be synthesized via co-precipitation in phosphate-buffered aqueous solutions containing Co²⁺ ions. A common approach involves oxidative polarization of cobalt salts (e.g., Co(NO₃)₂) in neutral phosphate buffers, leading to in situ formation of a Co-Pi (cobalt-phosphate) catalyst . Key parameters include pH (optimized near neutrality), phosphate-to-cobalt molar ratio (~1:2), and thermal treatment (e.g., annealing at 300–500°C to enhance crystallinity). Variations in these conditions may yield amorphous vs. crystalline phases, impacting catalytic activity.

Q. Which characterization techniques are critical for analyzing this compound’s structural and electronic properties?

Essential methods include:

  • X-ray Diffraction (XRD): To confirm crystallinity and phase purity.
  • FTIR/Raman Spectroscopy: Identifies phosphate coordination modes (e.g., bridging vs. terminal P-O bonds) .
  • X-ray Photoelectron Spectroscopy (XPS): Probes oxidation states of cobalt (Co²⁺/Co³⁺) and phosphate ligand environments.
  • Electron Microscopy (SEM/TEM): Resolves particle morphology and size distribution.
  • Electrochemical Analysis: Cyclic voltammetry to assess redox behavior in catalytic applications .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
  • Conduct reactions in fume hoods to prevent inhalation of fine particles.
  • Store waste in sealed containers labeled for heavy metal disposal .
  • Neutralize acidic or alkaline residues before disposal to prevent environmental release .

Advanced Research Questions

Q. How does the phosphate coordination environment in this compound influence its catalytic activity in oxygen evolution reactions (OER)?

The catalytic efficiency in OER is linked to the dynamic interplay between Co³⁺/Co⁴⁺ redox couples and phosphate ligands acting as proton acceptors. In situ studies show that hydrogen phosphate (HPO₄²⁻) buffers facilitate proton-coupled electron transfer, lowering overpotentials. A Co:PO₄ ratio of 1:2 optimizes active site density, while deviations reduce conductivity and stability .

Q. What mechanistic insights explain the pH-dependent activity of this compound in water oxidation?

At neutral pH, HPO₄²⁻ acts as a proton shuttle, stabilizing intermediates during O–O bond formation. Under acidic conditions, protonation of phosphate ligands disrupts this mechanism, increasing overpotential. Alkaline conditions favor Co³⁺ oxidation to Co⁴⁺ but may lead to hydroxide precipitation, deactivating the catalyst .

Q. How do alternative decomplexation strategies for cobalt-based precursors affect this compound synthesis?

Reductive decomplexation of dicobalt hexacarbonyl acetylenes (e.g., using n-Bu₃SnH or Et₃SiH) generates reactive cobalt species that bind phosphate ligands. This method avoids high-pressure hydrogenation, offering better control over stoichiometry and reducing side reactions. The choice of reductant (e.g., hydrosilanes vs. stannanes) impacts regio- and stereoselectivity in intermediate formation .

Q. What discrepancies exist in reported catalytic performance metrics for this compound, and how can they be reconciled?

Disparities in turnover frequency (TOF) often arise from:

  • Electrode Preparation: Differences in film thickness or substrate (e.g., ITO vs. FTO) conductivity.
  • Phosphate Source: Variability in buffer composition (e.g., Na₂HPO₄ vs. K₂HPO₄) altering ionic strength.
  • Electrochemical Setup: Potentiostatic vs. galvanostatic modes affecting catalyst activation . Standardizing testing protocols (e.g., using RDE measurements) is critical for cross-study comparisons.

Methodological Recommendations

  • For Synthesis Reproducibility: Document buffer ionic strength and Co²⁺/PO₄³⁻ mixing rates to minimize batch variability.
  • For Catalytic Testing: Use controlled potential electrolysis (CPE) with Faradaic efficiency calculations to account for non-OER side reactions .
  • For Structural Analysis: Pair XRD with pair distribution function (PDF) analysis to detect amorphous phases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.